molecular formula C7H10IN3O2 B7888067 3-amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1354704-08-7

3-amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B7888067
CAS No.: 1354704-08-7
M. Wt: 295.08 g/mol
InChI Key: UQRFTLCGRGRYOO-UHFFFAOYSA-N
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Description

3-Amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by its unique structure and potential applications in various scientific fields. Pyrazoles are heterocyclic aromatic organic compounds, and this particular compound features an amino group, an iodine atom, a propyl group, and a carboxylic acid group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole core, followed by subsequent functional group modifications to introduce the amino, iodine, propyl, and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The amino group can be reduced to form amine derivatives.

  • Substitution: The propyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Iodate or iodide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: Potential medical applications include the development of new therapeutic agents targeting various diseases. Its unique structure may allow for interactions with specific biological targets.

Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid

  • 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

  • 3-Amino-4-iodo-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 3-Amino-4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an amino group and an iodine atom on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-4-iodo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3O2/c1-2-3-11-5(7(12)13)4(8)6(9)10-11/h2-3H2,1H3,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRFTLCGRGRYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)N)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203829
Record name 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-08-7
Record name 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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